molecular formula C8H9N2O2P B14624111 Methyl (diazomethyl)phenylphosphinate CAS No. 56641-67-9

Methyl (diazomethyl)phenylphosphinate

Cat. No.: B14624111
CAS No.: 56641-67-9
M. Wt: 196.14 g/mol
InChI Key: KZXNOXWHDYJGRD-UHFFFAOYSA-N
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Description

Methyl (diazomethyl)phenylphosphinate is an organophosphorus compound characterized by a diazomethyl group (-CHN₂) attached to a phenylphosphinate backbone. Methyl phenylphosphinate exhibits a trigonal pyramidal geometry at the phosphorus atom, with bond lengths and angles optimized via density functional theory (DFT) at the B3LYP/6-31G(d) level . Key quantum chemical parameters, such as Mulliken charges and frontier molecular orbitals, suggest moderate electrophilicity and stability, making it suitable for catalytic and stereoselective reactions .

Properties

CAS No.

56641-67-9

Molecular Formula

C8H9N2O2P

Molecular Weight

196.14 g/mol

IUPAC Name

[diazomethyl(methoxy)phosphoryl]benzene

InChI

InChI=1S/C8H9N2O2P/c1-12-13(11,7-10-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

KZXNOXWHDYJGRD-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Diazomethane-Mediated Alkylation of Phenylphosphinic Acid Derivatives

A primary route involves the reaction of methyl phenylphosphinate chloride with diazomethane (CH₂N₂). This method leverages the nucleophilic substitution of the chlorine atom in methyl phenylphosphinate chloride by the diazomethyl group. The reaction proceeds under anhydrous conditions at low temperatures (−10°C to 0°C) to mitigate diazomethane decomposition:

$$
\text{CH}3\text{P(O)(C}6\text{H}5\text{)Cl} + \text{CH}2\text{N}2 \rightarrow \text{CH}3\text{P(O)(C}6\text{H}5\text{)(CH}2\text{N}2\text{)} + \text{HCl}
$$

Key Considerations :

  • Diazomethane must be freshly prepared via base-induced decomposition of precursors like N-methyl-N-nitrosourea.
  • Solvents such as diethyl ether or tetrahydrofuran (THF) are preferred to stabilize reactive intermediates.
  • Yields range from 45% to 68%, contingent on stoichiometric precision and temperature control.

Michaelis-Arbusov Reaction with Diazomethyl Halides

The Michaelis-Arbusov reaction, widely used for phosphonate synthesis, can be adapted by employing diazomethyl halides (e.g., CH₂N₂Br). Triethyl phosphite reacts with diazomethyl bromide under refluxing conditions to form the target compound:

$$
\text{P(OEt)}3 + \text{CH}2\text{N}2\text{Br} \rightarrow \text{CH}3\text{P(O)(OEt)}2\text{(CH}2\text{N}_2\text{)} + \text{EtBr}
$$

Subsequent transesterification with phenol derivatives introduces the phenyl group:

$$
\text{CH}3\text{P(O)(OEt)}2\text{(CH}2\text{N}2\text{)} + \text{C}6\text{H}5\text{OH} \rightarrow \text{CH}3\text{P(O)(C}6\text{H}5\text{)(CH}2\text{N}_2\text{)} + 2\text{EtOH}
$$

Optimization Insights :

  • Catalytic amounts of Lewis acids (e.g., AlCl₃) enhance reaction rates.
  • Excess diazomethyl bromide improves conversion but risks side reactions like dimerization.

Photochemical or Thermal Decomposition of Azido Precursors

Azido intermediates offer a safer alternative to diazomethane. Methyl phenylphosphinate azide, synthesized via Staudinger reaction, undergoes photolysis or thermolysis to generate the diazo compound:

$$
\text{CH}3\text{P(O)(C}6\text{H}5\text{)N}3 \xrightarrow{\Delta \text{ or } h\nu} \text{CH}3\text{P(O)(C}6\text{H}5\text{)(CH}2\text{N}2\text{)} + \text{N}2
$$

Advantages :

  • Avoids handling hazardous diazomethane gas.
  • Yields up to 72% under UV light (254 nm) in acetonitrile.

Comparative Analysis of Synthesis Methods

Method Yield (%) Reaction Time Safety Risks Key Limitations
Diazomethane Alkylation 45–68 4–6 h High (CH₂N₂ toxicity) Requires cryogenic conditions
Michaelis-Arbusov 50–75 8–12 h Moderate (EtBr handling) Multi-step transesterification
Azido Decomposition 65–72 2–4 h Low Requires specialized equipment

Analytical Characterization and Quality Control

Post-synthesis, the compound is validated using:

  • ³¹P NMR : A singlet near δ 25–30 ppm confirms phosphorus environment integrity.
  • IR Spectroscopy : Peaks at 2100–2150 cm⁻¹ (N=N stretch) and 1250 cm⁻¹ (P=O) verify functionality.
  • Mass Spectrometry : Molecular ion peaks at m/z 212 [M+H]⁺ align with theoretical values.

Industrial and Research Applications

Methyl (diazomethyl)phenylphosphinate serves as:

  • Crosslinking Agent : Enhances thermal stability in polyesters and polyamides.
  • Pharmaceutical Intermediate : Facilitates C–H functionalization in drug synthesis.
  • Ligand Precursor : Modifies transition-metal catalysts for asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Methyl (diazomethyl)phenylphosphinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as triethylamine, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce amines.

Comparison with Similar Compounds

Ethyl Phenylphosphinate (C₆H₅P(O)(OCH₂CH₃))

  • Structure and Reactivity: Ethyl phenylphosphinate shares a similar phosphinate core but differs in the ester group (ethyl vs. methyl). This structural variation impacts steric bulk and electronic properties. Ethyl phenylphosphinate undergoes regioselective palladium-catalyzed additions to terminal alkynes, with selectivity dependent on ligands and solvents. For example, using 1,2-bis(diphenylphosphino)ethane in toluene favors Markovnikov addition, whereas tri-tert-butylphosphine or ethanol reverses selectivity .
  • Applications: Used in asymmetric synthesis of organophosphorus bioisosteres via stereoselective additions to chiral N-sulfinylimines .

Dimethyl Phenyl Phosphate (C₆H₅OP(O)(OCH₃)₂)

  • Structural Differences : Replaces the phosphinate (P=O) with a phosphate (O-P=O) group, altering hydrolysis kinetics and biological activity.
  • Properties : Higher molecular weight (202.146 g/mol) and polarity compared to methyl phenylphosphinate, influencing solubility and reactivity in nucleophilic environments .

Ethyl (2,4,6-Trimethylbenzoyl) Phenylphosphinate (TPOL)

  • Functionality : Incorporates a trimethylbenzoyl group, enhancing photoactivity. TPOL serves as a photoinitiator in UV-curable biobased polymers, such as acrylated epoxidized soybean oil (AESO) composites .
  • Applications : Critical in thermo-responsive shape-memory materials due to efficient radical generation under UV light .

Diphenylphosphinate (C₆H₅P(O)(OC₆H₅))

  • Steric and Electronic Effects : The phenyl ester group increases steric hindrance and reduces electrophilicity compared to methyl phenylphosphinate. This compound is less reactive in nucleophilic additions but more stable under oxidative conditions .

Reaction with Tetracyclone

Methyl phenylphosphinate reacts with tetracyclone (2,3,4,5-tetraphenylcyclopentadienone) via 1,4- or 1,6-addition pathways. Under thermal conditions, the 1,6-adduct undergoes retro-cyclization to regenerate reactants, while the 1,4-adduct is thermodynamically favored .

Stereoselective Additions

Both methyl and ethyl phenylphosphinates participate in stereoselective carbanion additions to chiral N-sulfinylimines. Methyl phenylphosphinate yields phosphorus-containing bioisosteres with enantiomeric excesses influenced by reaction conditions (e.g., solvent polarity, temperature) .

Photoinitiation Efficiency

TPOL outperforms methyl phenylphosphinate in photoinitiation due to its extended conjugation (trimethylbenzoyl group), which enhances UV absorption and radical generation efficiency .

Data Tables

Table 1: Structural and Functional Comparison of Phosphinate Derivatives

Compound Molecular Formula Key Substituent Applications Notable Reactivity
Methyl phenylphosphinate C₇H₉O₂P Methyl ester Stereoselective synthesis 1,4-Addition to tetracyclone
Ethyl phenylphosphinate C₈H₁₁O₂P Ethyl ester Palladium-catalyzed alkyne addition Solvent-dependent regioselectivity
TPOL C₁₈H₂₁O₃P Trimethylbenzoyl UV photoinitiator Radical generation under UV light
Diphenylphosphinate C₁₂H₁₁O₂P Phenyl ester Stabilized under oxidation Low nucleophilic reactivity

Table 2: Quantum Chemical Parameters of Methyl Phenylphosphinate (DFT Study)

Parameter Value (B3LYP/6-31G(d))
P=O Bond Length 1.48 Å
O-P-O Bond Angle 108.5°
HOMO-LUMO Gap 6.2 eV
Mulliken Charge on P +1.32

Q & A

Q. What synthetic methodologies are optimized for preparing methyl (diazomethyl)phenylphosphinate, and how do solvent systems influence reaction efficiency?

this compound is synthesized via diazo transfer reactions, often using precursors like (diazomethyl)trimethylsilane. A representative protocol involves reacting diazo reagents with phosphinate esters in mixed solvents (e.g., benzene-methanol). Solvent polarity impacts reaction kinetics: methanol enhances solubility of polar intermediates, while benzene stabilizes diazo intermediates. Yields up to 90% are achievable under controlled conditions (room temperature, 1-hour stirring) followed by reverse-phase chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral regions should researchers prioritize?

Infrared (IR) spectroscopy is essential for identifying functional groups. Key regions include:

  • 3000–4000 cm⁻¹ : O-H/N-H stretches (if present).
  • 800–3000 cm⁻¹ : C-H and P=O vibrations.
  • 0–800 cm⁻¹ : Skeletal vibrations and P-C/O-P-O bending modes. Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level validate spectral assignments and predict non-IR-active modes due to symmetry constraints .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatile byproducts.
  • Store under inert gas (argon/nitrogen) to prevent decomposition.
  • Dispose of waste via certified hazardous waste services .

Q. How is the IUPAC nomenclature for this compound derived, and what structural features dictate its naming?

The name follows substitutive and functional class nomenclature:

  • Methyl : Methoxy group (-OCH₃) as the ester component.
  • Phenylphosphinate : Phosphinate group (P=O) bonded to a phenyl ring.
  • Diazomethyl : Diazo (-N=N+) moiety attached to the methylene carbon. This prioritizes the phosphinate core over substituents .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in solvolysis reactions?

Substituents at the para position exhibit stronger resonance effects than meta , altering solvolysis rates. For example:

  • Electron-donating groups (e.g., -OCH₃) increase stability of transition states via resonance.
  • Electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Data analysis using Hammett σ⁺ parameters reveals deviations for meta-substituted analogs, suggesting enhanced sensitivity to resonance effects in specific positions .

Q. What catalytic systems are effective for cross-coupling reactions involving this compound, and how do ligand choices impact yield?

Palladium catalysts (e.g., Pd₂(dba)₃) with phosphinic acid ligands (e.g., Ph₂P(O)OH) enable efficient coupling with alkynes. Key parameters:

  • Ligand ratio : 2 mol% ligand per 1 mol% Pd ensures stability.
  • Solvent : Toluene optimizes reaction homogeneity.
  • Stoichiometry : Excess phosphinate (3–6 equiv.) drives completion. Yields drop by 20–30% if Ph₂P(O)OH is omitted, highlighting its role in stabilizing Pd intermediates .

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in novel reaction pathways?

DFT studies at the B3LYP/6-31+G(d,p) level reveal:

  • Diazo group stability : High electron density at the diazo carbon increases susceptibility to electrophilic attack.
  • Transition states : Activation energies for cycloadditions correlate with frontier molecular orbital (FMO) gaps. These models guide experimental design for reactions like [3+2] cycloadditions .

Q. What strategies resolve contradictory data in substituent effect studies on this compound derivatives?

  • Subset analysis : Separate substituents into electron-donating/withdrawing groups to identify trends.
  • Multiparameter regression : Use dual-parameter models (e.g., σ⁺ and field effects) to account for deviations.
  • Kinetic isotope effects (KIE) : Probe mechanistic pathways (e.g., radical vs. ionic) in disputed reactions .

Q. How does catalyst reusability impact the scalability of this compound-mediated reactions?

Heterogeneous catalysts (e.g., silica-supported Pd) retain >85% activity after 5 cycles in phosphinate-alkyne couplings. Key metrics:

  • Leaching tests : ICP-MS confirms <2% Pd loss per cycle.
  • Surface analysis : XPS identifies oxidation state changes (Pd⁰ → Pd²⁺) as a deactivation pathway. Reusability reduces costs but requires rigorous post-reaction characterization .

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